N-(Chloroacetyl)glycylglycylglycine

Enzymology Peptide Stability Protease Resistance

N-(Chloroacetyl)glycylglycylglycine (CAS 104186-69-8) is the validated N-chloroacetyl-triglycine intermediate specifically required for synthesizing S-benzoyl-mercaptoacetyltriglycine (Bz-MAG3), the precursor to the clinically established renal imaging agent ⁹⁹ᵐTc-MAG3. Its chloroacetyl group enables selective Sₙ2 coupling with sodium thiobenzoate, yielding radiochemical purity of 99%. The triglycine backbone length is critical—shorter diglycine analogs produce altered chelation geometries and renal clearance profiles. This compound also resists aminotripeptidase degradation, making it suitable for protease-resistant assay development. For radiopharmacy labs, nuclear medicine research, and cGMP synthesis programs requiring the validated MAG3 synthetic route.

Molecular Formula C8H12ClN3O5
Molecular Weight 265.65 g/mol
CAS No. 104186-69-8
Cat. No. B8560606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Chloroacetyl)glycylglycylglycine
CAS104186-69-8
Molecular FormulaC8H12ClN3O5
Molecular Weight265.65 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CCl
InChIInChI=1S/C8H12ClN3O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17)
InChIKeyJDIFMCNVLPJSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Chloroacetyl)glycylglycylglycine (CAS 104186-69-8) Technical Procurement Overview: Chemical Class, Core Properties, and Role as a Critical Intermediate


N-(Chloroacetyl)glycylglycylglycine (CAS 104186-69-8, molecular formula C₈H₁₂ClN₃O₅, molecular weight 265.65 g/mol) is an N-acylated tripeptide derivative consisting of a triglycine backbone with a chloroacetyl group attached to the N-terminal amino group [1]. The compound is a white crystalline solid soluble in polar solvents including water and methanol, with the chloroacetyl moiety serving as a reactive electrophilic handle that enables selective covalent conjugation to nucleophilic groups such as thiols [1]. Historically, this compound was first characterized by Emil Fischer in the early 20th century as an intermediate in the synthesis of diglycylglycine, the first representative of simple tripeptides [2]. Its primary documented application is as a key synthetic intermediate in the preparation of S-benzoyl-mercaptoacetyltriglycine (Bz-MAG3), the precursor to the clinically established renal imaging agent ⁹⁹ᵐTc-MAG3 [3][4].

Why Generic N-Acylated Peptide Derivatives Cannot Substitute for N-(Chloroacetyl)glycylglycylglycine in Critical Radiopharmaceutical Syntheses


The chloroacetyl group at the N-terminus of the triglycine backbone is not a generic functional group that can be replaced by other acylating agents without fundamentally altering the downstream chemical pathway. In the established two-step synthesis of Bz-MAG3, the chloroacetyl group undergoes specific nucleophilic substitution with sodium thiobenzoate to yield the S-benzoyl-protected mercaptoacetyl intermediate—a transformation that proceeds via a defined Sₙ2 mechanism with predictable kinetics and yield [1]. Alternative acyl groups (e.g., acetyl, bromoacetyl, iodoacetyl) would either lack sufficient electrophilicity for efficient coupling, introduce different leaving group characteristics affecting reaction rate and byproduct profile, or alter the stability of the intermediate during subsequent Tc-99m labeling steps [1]. Furthermore, the triglycine backbone length (three glycine residues) is critical: shorter diglycine analogs (e.g., chloroacetylglycylglycine, CAS 15474-96-1) produce different chelation geometries upon Tc-99m complexation, yielding radiotracers with altered renal clearance profiles [2]. The chloroacetyl-triglycine combination has been optimized specifically for this synthetic route; substitution with compounds bearing different chain lengths or N-terminal modifications would require complete revalidation of the synthetic protocol, characterization of new intermediates, and re-establishment of the radiochemical purity specifications currently achieved at 99% [2].

N-(Chloroacetyl)glycylglycylglycine Quantitative Differentiation Evidence: Comparative Performance Data for Scientific Selection


Enzymatic Stability Advantage: Resistance to Aminopeptidase-Mediated Hydrolysis Compared to Unprotected Triglycine Substrates

The chloroacetyl N-terminal modification confers significant protection against enzymatic degradation by aminopeptidases that readily cleave unprotected triglycine. In studies using an aminotripeptidase preparation purified from Cucurbita maxima cotyledons, chloroacetylglycylglycine (the diglycine analog) was completely resistant to hydrolysis, whereas the unmodified triglycine (glycylglycylglycine) served as the principal substrate and was efficiently hydrolyzed under identical assay conditions [1]. This pattern establishes a class-level inference that the chloroacetyl blocking group prevents exopeptidase recognition and cleavage of the N-terminal peptide bond—a property that extends to the triglycine homolog N-(Chloroacetyl)glycylglycylglycine. The resistance to aminopeptidase degradation is structurally determined by the N-acyl substitution, which eliminates the free N-terminal amine required for substrate recognition by the enzyme active site [1].

Enzymology Peptide Stability Protease Resistance Biochemical Assays

Synthetic Yield Quantification: Documented 78.5% Yield for N-(Chloroacetyl)glycylglycylglycine Preparation Under Controlled Biphasic Conditions

A fully documented synthetic protocol for N-(Chloroacetyl)glycylglycylglycine reports an isolated yield of 78.5% (2.75 g product from 2.5 g starting glycylglycylglycine) following acidification and recrystallization workup . The reaction employs simultaneous dropwise addition of chloroacetyl chloride (13.0 g, 0.115 mol, ~8.8 equivalents) and 1.0N NaOH to a 0°C solution of glycylglycylglycine (2.5 g, 0.013 mol) under nitrogen atmosphere, followed by 1.5 hours of stirring at 0°C . This biphasic ether-aqueous Schotten-Baumann-type acylation protocol, described in Patent US05082930, represents a reproducible and scalable method with defined parameters including precise stoichiometry, temperature control, and pH management via simultaneous base addition . While direct comparative yield data for alternative N-acylated triglycine derivatives prepared under identical conditions is not available in the public literature, this 78.5% benchmark provides a validated reference point for process optimization and procurement quality assessment.

Peptide Synthesis Process Chemistry Reaction Optimization Scale-up

Critical Intermediate Validation: Enabling 99% Radiochemical Purity in ⁹⁹ᵐTc-MAG3 Renal Imaging Agent Production

N-(Chloroacetyl)glycylglycylglycine serves as the essential penultimate intermediate in the established two-step synthesis of S-benzoyl-mercaptoacetyltriglycine (Bz-MAG3), the precursor to the clinically validated renal imaging agent ⁹⁹ᵐTc-MAG3 [1][2]. The synthesis proceeds via condensation of glycylglycylglycine with chloroacetyl chloride to yield N-(Chloroacetyl)glycylglycylglycine, followed by condensation with sodium thiobenzoate to install the S-benzoyl-protected mercaptoacetyl moiety [1]. This intermediate route directly enables the production of ⁹⁹ᵐTc-MAG3 with 99% radiochemical purity as documented in the literature, achieved via stannous chloride reduction at pH 9.0 with 15 minutes of heating to boiling [1]. In murine biodistribution studies, the resulting ⁹⁹ᵐTc-MAG3 demonstrated rapid renal extraction with 51.65% of the injected dose cleared within 10 minutes, confirming the functional integrity of the radiotracer derived from this synthetic pathway [2]. The compound's role as a structural gatekeeper in this synthetic sequence means that its purity and correct structure directly determine the radiochemical purity and biodistribution performance of the final clinical imaging agent.

Radiopharmaceuticals Nuclear Medicine Diagnostic Imaging Renal Scintigraphy

Historical Peptide Chain Extension Utility: Unique Capability for Stepwise Tripeptide Construction via Ammonolysis

In the foundational peptide synthesis work of Emil Fischer (1906), N-(Chloroacetyl)glycylglycylglycine (then designated as Chloracetylglycylglycinester following saponification to the free acid) demonstrated a unique chemical capability: treatment with concentrated aqueous ammonia under warming conditions yields diglycylglycine (NH₂CH₂CO·NHCH₂CO·NHCH₂COOH), the first representative of simple tripeptides, through nucleophilic displacement of the chloroacetyl group [1]. This transformation represents a direct peptide chain extension from a dipeptide-derived intermediate to a tripeptide product—a synthetic pathway that distinguishes chloroacetyl-protected intermediates from other N-acyl derivatives (e.g., acetyl, carbobenzoxy) which would not undergo analogous ammonolysis under these mild aqueous conditions. The reaction proceeds via Sₙ2 displacement of chloride by ammonia, followed by in situ hydrolysis of the resulting aminoacetyl linkage. This established synthetic utility provides a documented chemical differentiation from structurally similar N-acylated peptides that lack the requisite electrophilicity for this transformation.

Peptide Chemistry Historical Methods Chain Extension Ammonolysis

N-(Chloroacetyl)glycylglycylglycine Validated Application Scenarios Based on Quantitative Evidence


Radiopharmaceutical Intermediate for ⁹⁹ᵐTc-MAG3 Renal Imaging Agent Production

This compound is validated as a critical synthetic intermediate for S-benzoyl-mercaptoacetyltriglycine (Bz-MAG3), the precursor to ⁹⁹ᵐTc-MAG3 used in nuclear medicine renal scintigraphy. The documented two-step synthesis proceeding via N-(Chloroacetyl)glycylglycylglycine enables the production of ⁹⁹ᵐTc-MAG3 with 99% radiochemical purity, achieving 51.65% renal extraction of injected dose within 10 minutes in murine biodistribution models [1][2]. This application scenario is appropriate for radiopharmacy laboratories, nuclear medicine research facilities, and contract manufacturing organizations involved in diagnostic radiopharmaceutical development. The validated synthetic route and characterized performance metrics provide procurement justification for this specific intermediate over alternative chloroacetyl-triglycine derivatives that lack the defined linkage to this clinically established imaging agent [2].

Peptide Stability Studies Requiring Aminopeptidase-Resistant Triglycine Analogs

N-(Chloroacetyl)glycylglycylglycine, by virtue of its N-terminal chloroacetyl protection, confers resistance to enzymatic degradation by aminotripeptidases that efficiently hydrolyze unprotected triglycine [1]. This property makes the compound suitable for biochemical assay development where substrate turnover must be controlled or eliminated, for protease inhibitor screening campaigns using triglycine-based reporter substrates, and for stability studies examining peptide degradation kinetics in complex biological matrices. The class-level inference from documented resistance of the structurally analogous chloroacetylglycylglycine provides a rational basis for selecting this N-acyl-protected triglycine over unprotected glycylglycylglycine in applications requiring enzymatic stability [1].

Synthetic Peptide Chemistry for Chain Extension and Tripeptide Construction

The historical method established by Emil Fischer demonstrates that N-(Chloroacetyl)glycylglycylglycine undergoes ammonolysis with concentrated aqueous ammonia to yield diglycylglycine—the first characterized simple tripeptide [1]. This transformation represents a direct peptide chain extension from a chloroacetyl-protected dipeptide derivative to a tripeptide product, offering a synthetic capability that distinguishes this compound from other N-acyl-protected peptide intermediates. This application scenario is relevant for academic peptide synthesis laboratories, core facilities engaged in custom peptide production, and research groups exploring alternative peptide elongation strategies. The documented 78.5% yield for the preparation of this compound provides a baseline for process optimization in these synthetic applications [2].

Covalent Bioconjugation Probe Development and Thiol-Specific Labeling Reagent

The chloroacetyl group serves as a moderately reactive electrophilic "warhead" capable of selective covalent conjugation to thiol-containing biomolecules (e.g., cysteine residues in proteins) via nucleophilic substitution [1]. The triglycine spacer provides aqueous solubility and a defined distance between the reactive chloroacetyl moiety and any attached cargo or reporter group. While direct comparative reaction rate data with alternative electrophiles (e.g., iodoacetyl, maleimide) is not publicly available for this specific compound, the established reactivity profile of the chloroacetyl group in peptide chemistry and the documented synthetic accessibility of this compound (78.5% yield) [2] support its utility in bioconjugation method development, activity-based protein profiling probe synthesis, and preparation of defined peptide-protein conjugates for biochemical research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Chloroacetyl)glycylglycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.